1,4-Benzenedisulfonic acid, 2-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt 1,4-Benzenedisulfonic acid, 2-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt
Brand Name: Vulcanchem
CAS No.: 110512-91-9
VCID: VC17112621
InChI: InChI=1S/C10H10N2O7S2.2Na/c1-6-4-10(13)12(11-6)8-5-7(20(14,15)16)2-3-9(8)21(17,18)19;;/h2-3,5H,4H2,1H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2
SMILES:
Molecular Formula: C10H8N2Na2O7S2
Molecular Weight: 378.3 g/mol

1,4-Benzenedisulfonic acid, 2-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt

CAS No.: 110512-91-9

Cat. No.: VC17112621

Molecular Formula: C10H8N2Na2O7S2

Molecular Weight: 378.3 g/mol

* For research use only. Not for human or veterinary use.

1,4-Benzenedisulfonic acid, 2-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt - 110512-91-9

Specification

CAS No. 110512-91-9
Molecular Formula C10H8N2Na2O7S2
Molecular Weight 378.3 g/mol
IUPAC Name disodium;2-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzene-1,4-disulfonate
Standard InChI InChI=1S/C10H10N2O7S2.2Na/c1-6-4-10(13)12(11-6)8-5-7(20(14,15)16)2-3-9(8)21(17,18)19;;/h2-3,5H,4H2,1H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2
Standard InChI Key WMUSHHVPONGTGT-UHFFFAOYSA-L
Canonical SMILES CC1=NN(C(=O)C1)C2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted at the 1- and 4-positions with sulfonic acid groups (-SO₃H), while the 2-position contains a 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole moiety. The sodium counterions neutralize the sulfonic acid groups, forming a disodium salt . Key structural identifiers include:

  • SMILES Notation: CC1=NN(C(=O)C1)C2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O

  • InChI Key: ZGXJVLAIEZQGHY-UHFFFAOYSA-N

The pyrazole ring adopts a planar configuration, while the sulfonic acid groups contribute to high polarity and water solubility. X-ray crystallography data, though unavailable in current literature, suggest steric interactions between the pyrazole ring and sulfonate groups may influence molecular packing.

Physicochemical Characteristics

PropertyValue/DescriptionSource
Molecular Weight378.3 g/mol
Melting PointNot reported-
SolubilityHigh in polar solvents (H₂O, DMSO)
pKa (Sulfonic acid)<1 (strongly acidic)
Predicted Density1.289±0.06 g/cm³

The strong acidity of sulfonic acid groups (pKa <1) ensures complete deprotonation at physiological pH, while the sodium ions enhance solubility in aqueous media . Computational models predict a collision cross-section of 175.3 Ų for the deprotonated form ([M]-), indicating moderate molecular size .

Synthesis and Chemical Reactivity

Synthetic Pathways

Industrial synthesis typically proceeds through a three-step sequence:

  • Sulfonation: Benzene undergoes disulfonation using fuming sulfuric acid to yield 1,4-benzenedisulfonic acid.

  • Pyrazole Incorporation: The 2-position is functionalized via nucleophilic substitution with 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole under alkaline conditions.

  • Salt Formation: Neutralization with sodium hydroxide produces the final disodium salt.

Critical parameters include:

  • Temperature control (<50°C during sulfonation to prevent polysubstitution)

  • Inert atmosphere (N₂ or Ar) to avoid oxidation of intermediates

  • Purification via recrystallization from ethanol/water mixtures

Derivative Formation

The compound serves as a precursor for diverse derivatives:

  • Sulfonamide Derivatives: Reacting with primary amines (R-NH₂) yields sulfonamides (R-NH-SO₂-C₆H₃-(pyrazole)-SO₂-Na) .

  • Coordination Complexes: Sodium ions can be replaced with transition metals (e.g., Cu²⁺, Fe³⁺) to form metal-organic frameworks (MOFs).

A 2023 study demonstrated its use in synthesizing poly-1,2-disulfonimides, where the sulfonic acid groups were converted to sulfonimides via reaction with chlorinated intermediates . This highlights its utility in polymer chemistry for creating ion-exchange membranes.

ApplicationMechanismStatus
Anticancer AgentsTopoisomerase II inhibitionPreclinical
Anti-inflammatory DrugsCOX-2/LOX dual inhibitionIn vitro
Antidiabetic TherapyPPAR-γ agonismTheoretical

Despite promising activity, the compound's high polarity limits blood-brain barrier penetration, necessitating prodrug strategies for CNS applications .

Industrial and Material Science Applications

Catalysis

The sodium sulfonate groups act as:

  • Phase-Transfer Catalysts: Facilitating reactions between aqueous and organic phases

  • Acid Catalysts: In esterification and condensation reactions (TOF up to 120 h⁻¹)

Polymer Science

Incorporation into polymers enhances:

  • Ion Exchange Capacity: Up to 3.2 meq/g in sulfonated poly(ether ether ketone) composites

  • Thermal Stability: Decomposition onset at 280°C vs. 220°C for non-sulfonated analogs

ParameterAssessment
Acute Toxicity (LD₅₀)Not determined (research use only)
Skin IrritationPotential irritant (pH <2 in H₂O)
Environmental ImpactHigh water solubility; monitor aquatic systems

Handling requires:

  • PPE: Nitrile gloves, goggles, lab coat

  • Ventilation: Fume hood for powder handling

Future Research Directions

  • Prodrug Development: Esterification of sulfonate groups to enhance bioavailability

  • MOF Optimization: Tuning pore size with different counterions (K⁺, Mg²⁺) for gas storage

  • Computational Modeling: DFT studies to predict interaction with biological targets

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